molecular formula C8H9BrN2O2 B13917732 N-(6-Bromo-2-methoxy-3-pyridinyl)acetamide

N-(6-Bromo-2-methoxy-3-pyridinyl)acetamide

Cat. No.: B13917732
M. Wt: 245.07 g/mol
InChI Key: WVVYVSUXYASJQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Bromo-2-methoxy-3-pyridinyl)acetamide typically involves the bromination of 2-methoxy-3-pyridine followed by acetamidation. One common method includes the reaction of 2-methoxy-3-pyridine with bromine in the presence of a suitable solvent to introduce the bromine atom at the 6th position . The resulting 6-bromo-2-methoxy-3-pyridine is then reacted with acetic anhydride or acetyl chloride to form this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(6-Bromo-2-methoxy-3-pyridinyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar solvents.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

Mechanism of Action

The mechanism of action of N-(6-Bromo-2-methoxy-3-pyridinyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy group play crucial roles in binding to these targets, influencing their activity and modulating biological pathways . The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H9BrN2O2

Molecular Weight

245.07 g/mol

IUPAC Name

N-(6-bromo-2-methoxypyridin-3-yl)acetamide

InChI

InChI=1S/C8H9BrN2O2/c1-5(12)10-6-3-4-7(9)11-8(6)13-2/h3-4H,1-2H3,(H,10,12)

InChI Key

WVVYVSUXYASJQX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(N=C(C=C1)Br)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.